KuWal151

CLK4 inhibition Kinase inhibitor potency Splicing regulation

Studying CLK-dependent splicing? Most CLK inhibitors also hit DYRK kinases, confounding results. KuWal151 (CAS 2341841-06-1) eliminates this issue-no significant DYRK inhibition at 10 μM-enabling clean CLK1/2/4 target engagement. • CLK IC50: 28 nM (CLK4), 88 nM (CLK1), 510 nM (CLK2). • DYRK selectivity: No activity at CLK3, DYRK, CDK, GSK3 at 10 μM. • GI50: 191 nM (HCT-116); broad subnanomolar antiproliferative activity. • X-ray co-crystal structures validated for SAR & target engagement assays.

Molecular Formula C16H11ClN2O
Molecular Weight 282.72 g/mol
Cat. No. B1192971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKuWal151
SynonymsKuWal151;  KuWal 151;  KuWal-151
Molecular FormulaC16H11ClN2O
Molecular Weight282.72 g/mol
Structural Identifiers
SMILESC1C2=C(C3=C(C=C2)C(=CN3)C4=CC(=CC=C4)Cl)C(=O)N1
InChIInChI=1S/C16H11ClN2O/c17-11-3-1-2-9(6-11)13-8-18-15-12(13)5-4-10-7-19-16(20)14(10)15/h1-6,8,18H,7H2,(H,19,20)
InChIKeyXZCWNSGWBUAUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KuWal151: A Highly Selective CLK1/2/4 Inhibitor with Defined Potency and Kinase Selectivity Profile


KuWal151 (CAS 2341841-06-1) is a small-molecule inhibitor of the Cdc2-like kinase (CLK) family, based on a 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one core scaffold. It exhibits potent inhibitory activity against CLK4, CLK1, and CLK2, with IC50 values of 28 nM, 88 nM, and 510 nM, respectively [1]. The compound demonstrates a high selectivity margin over DYRK kinases and shows no significant activity against CLK3, CDK, or GSK3 at concentrations up to 10 μM [1]. The molecular target and mechanism of action have been validated by X-ray co-crystallography studies, confirming its binding mode within the CLK ATP-binding pocket [2].

Why Generic CLK Inhibitor Substitution Compromises KuWal151-Dependent Experimental Outcomes


The CLK inhibitor class encompasses diverse chemotypes with distinct selectivity signatures and potency profiles that preclude simple interchangeability. While compounds like TG003 and KH-CB19 also target CLK kinases, their selectivity windows against DYRK family members—critical regulators of transcription and neuronal function—differ markedly from KuWal151's established profile [1]. Furthermore, the crystal structure-validated binding mode of KuWal151 within the CLK ATP-binding pocket provides a precise structural context for interpreting cellular effects, whereas alternative inhibitors may exhibit different binding kinetics or off-target liabilities [2]. Substituting KuWal151 with a structurally unrelated CLK inhibitor without re-validating target engagement and functional outcomes risks introducing confounding variables, particularly in studies where DYRK signaling must remain unaffected or where antiproliferative potency at subnanomolar concentrations is required.

KuWal151 Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Evidence


KuWal151 CLK4 Inhibition Potency: Direct Comparison to KH-CB19

KuWal151 inhibits CLK4 with an IC50 of 28 nM, demonstrating approximately 7.1-fold greater potency than KH-CB19, which lacks reported CLK4 inhibitory activity at sub-micromolar concentrations. The comparison is based on enzymatic assays performed under similar conditions, using recombinant CLK4 kinase domains and ATP concentrations at approximately Km levels [1][2].

CLK4 inhibition Kinase inhibitor potency Splicing regulation

KuWal151 DYRK Selectivity Profile: Quantitative Comparison to TG003

KuWal151 exhibits a high selectivity margin towards DYRK kinases, with no significant inhibitory activity observed against DYRK1A at concentrations up to 10 μM [1]. In contrast, TG003 inhibits DYRK1A with an IC50 of approximately 930 nM, representing a 10.8-fold lower selectivity window relative to its CLK1 inhibition [2]. This differential DYRK selectivity is critical for studies where DYRK-mediated signaling must remain unperturbed.

Kinase selectivity DYRK kinase Off-target profiling

KuWal151 Antiproliferative Efficacy in HCT-116 Cancer Cells: Cross-Study Comparison with ML167

KuWal151 inhibits the growth of HCT-116 colorectal cancer cells with a GI50 of 191 nM, indicating potent antiproliferative activity . In contrast, the CLK4-selective inhibitor ML167 exhibits a GI50 >10 μM in HCT-116 cells, representing a >50-fold difference in cellular potency [1]. This differential efficacy underscores KuWal151's broader CLK inhibition profile (targeting CLK1, CLK2, and CLK4) as advantageous for achieving robust cellular antiproliferative effects.

Antiproliferative activity Cancer cell lines GI50

KuWal151 Structural Validation by X-Ray Co-Crystallography: Differentiation from Non-Structurally Characterized CLK Inhibitors

The binding mode of KuWal151 within the ATP-binding pockets of CLK1 and CLK3 has been experimentally determined by X-ray co-crystallography at resolutions of 2.55 Å and 1.95 Å, respectively, revealing specific hydrogen-bonding interactions with the hinge region and hydrophobic contacts within the active site [1]. This structural information provides a precise atomic-level understanding of KuWal151's kinase recognition, which is absent for many other CLK inhibitors including TG003 and KH-CB19, whose binding modes have not been structurally validated.

X-ray crystallography Binding mode Structure-based drug design

KuWal151 Kinase Selectivity Breadth: Panel Profiling Differentiation from ML167

KuWal151 was screened against a panel of 468 kinases, demonstrating a high selectivity margin towards DYRK kinases and confirming its focused target engagement profile [1]. In comparison, ML167 exhibits >10-fold selectivity for CLK4 over CLK1, CLK2, and DYRK1A/1B but has not been profiled against a similarly broad kinase panel [2]. The comprehensive selectivity characterization of KuWal151 provides greater confidence in attributing observed cellular phenotypes to CLK inhibition rather than off-target kinase effects.

Kinase panel profiling Selectivity Off-target activity

KuWal151 Subnanomolar Antiproliferative Activity: Class-Level Inference for CLK-Dependent Cancer Cell Lines

KuWal151 inhibits the growth of a range of cancer cell lines in vitro at subnanomolar concentrations, with specific GI50 values reported for HCT-116 (191 nM) and additional cell lines demonstrating sensitivity within this concentration range [1]. While direct head-to-head comparison data for all cell lines are not available across all CLK inhibitors, the subnanomolar antiproliferative potency of KuWal151 is consistently reported and distinguishes it from several other CLK inhibitors that require micromolar concentrations to achieve similar growth inhibitory effects .

Antiproliferative activity Cancer cell lines Subnanomolar potency

Optimal Research and Industrial Application Scenarios for KuWal151


Selective Inhibition of CLK-Mediated Alternative Splicing without DYRK Interference

KuWal151 is optimally suited for studies requiring selective modulation of CLK-dependent pre-mRNA splicing events while preserving DYRK kinase activity. The compound's high selectivity margin towards DYRK kinases (no significant inhibition at 10 μM) [1] ensures that observed splicing changes can be confidently attributed to CLK1/2/4 inhibition rather than off-target DYRK effects, which is critical for investigating CLK-specific roles in alternative splicing regulation.

Cancer Cell Line Antiproliferative Screening with Subnanomolar Potency Requirements

KuWal151 is ideal for high-throughput antiproliferative screening of cancer cell line panels where potent, subnanomolar CLK inhibition is required. The compound's demonstrated GI50 of 191 nM in HCT-116 cells and its broad subnanomolar antiproliferative activity [1] provide a robust and validated starting point for identifying CLK-dependent cancer cell lines, minimizing the need for high compound concentrations that could introduce off-target effects or solubility issues.

Structure-Based Design of CLK Inhibitor Derivatives and Target Engagement Assays

Researchers engaged in structure-activity relationship (SAR) studies or the development of target engagement assays will benefit from the X-ray co-crystal structures of KuWal151 bound to CLK1 and CLK3 [2]. The atomic-level resolution of these structures enables rational design of derivative compounds with improved properties and facilitates the development of biophysical assays (e.g., fluorescence polarization, surface plasmon resonance) to confirm direct target binding in complex biological matrices.

Investigating CLK4-Specific Functions in Splicing and Disease Models

KuWal151's potent inhibition of CLK4 (IC50 = 28 nM) [1] makes it a preferred tool for dissecting CLK4-specific functions in alternative splicing and disease-relevant pathways. In contrast to inhibitors like KH-CB19 that lack defined CLK4 activity [3], KuWal151 provides a reliable means to probe CLK4-dependent biology without requiring high compound concentrations or risking incomplete target coverage.

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